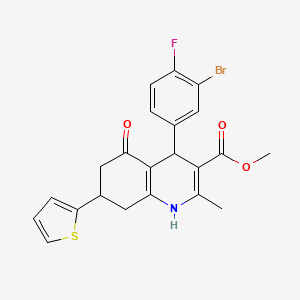![molecular formula C22H33NO6 B4075237 1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate](/img/structure/B4075237.png)
1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate
Übersicht
Beschreibung
1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promise in its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate involves the modulation of the GABAergic system. This compound has been shown to enhance the activity of GABA receptors, which results in the inhibition of neuronal activity and the reduction of anxiety and stress. Additionally, this compound has been shown to have an effect on the dopaminergic system, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate has been shown to have several biochemical and physiological effects. This compound has been shown to reduce anxiety and stress in animal models, as well as to have an anticonvulsant effect in animal models of epilepsy. Additionally, this compound has been shown to have an effect on motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate in lab experiments include its ability to modulate the GABAergic and dopaminergic systems, as well as its potential therapeutic use in neurological disorders. However, the limitations of using this compound in lab experiments include its potential for toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate. These include further studies on its mechanism of action, potential therapeutic use in neurological disorders, and optimization of synthesis methods to improve purity and yield. Additionally, further research is needed to determine the safety and efficacy of this compound in human studies.
Conclusion:
In conclusion, 1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate is a chemical compound that has shown promise in scientific research. This compound has been synthesized using various methods and has been studied for its potential use in neuroscience and pharmacology. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to its potential therapeutic use in neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate has been studied for its potential use in scientific research, particularly in the areas of neuroscience and pharmacology. This compound has been shown to have an effect on the central nervous system, specifically on the GABAergic system, which is involved in the regulation of anxiety and stress. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of certain neurological disorders, such as epilepsy and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[4-(2-methoxy-4-prop-2-enylphenoxy)butyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2.C2H2O4/c1-3-10-18-11-12-19(20(17-18)22-2)23-16-9-8-15-21-13-6-4-5-7-14-21;3-1(4)2(5)6/h3,11-12,17H,1,4-10,13-16H2,2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRIOIHLMYVKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4075159.png)
![4-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-2,6-dimethylmorpholine oxalate](/img/structure/B4075161.png)

![1-[4-(2-bromo-4-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4075187.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4075194.png)
![1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4075198.png)
![(4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone](/img/structure/B4075211.png)
![2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4075212.png)
![N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075216.png)
![1-[4-(4-bromo-2-chlorophenoxy)butyl]azepane oxalate](/img/structure/B4075224.png)
![N-[4-(acetylamino)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B4075241.png)

![N-methyl-N-[2-(1-naphthyloxy)ethyl]cyclohexanamine oxalate](/img/structure/B4075252.png)
![1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate](/img/structure/B4075260.png)